Cas no 2413898-28-7 (tert-butyl 9a-(hydroxymethyl)-octahydropyrazino2,1-c1,4oxazine-8-carboxylate)

Tert-butyl 9a-(hydroxymethyl)-octahydropyrazino[2,1-c][1,4]oxazine-8-carboxylate is a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals and bioactive compounds. Its key structural features include a rigid octahydropyrazinooxazine core, a hydroxymethyl group for further functionalization, and a tert-butyl carboxylate protecting group, enhancing stability during synthetic processes. The compound’s stereochemistry and functional groups make it valuable for constructing complex heterocyclic frameworks. Its synthetic utility lies in its ability to serve as a precursor for chiral amines and peptidomimetics, offering controlled reactivity in multi-step transformations. The tert-butyl ester also facilitates deprotection under mild conditions, ensuring compatibility with sensitive substrates.
tert-butyl 9a-(hydroxymethyl)-octahydropyrazino2,1-c1,4oxazine-8-carboxylate structure
2413898-28-7 structure
商品名:tert-butyl 9a-(hydroxymethyl)-octahydropyrazino2,1-c1,4oxazine-8-carboxylate
CAS番号:2413898-28-7
MF:C13H24N2O4
メガワット:272.340663909912
CID:5675711
PubChem ID:165884800

tert-butyl 9a-(hydroxymethyl)-octahydropyrazino2,1-c1,4oxazine-8-carboxylate 化学的及び物理的性質

名前と識別子

    • 2413898-28-7
    • tert-butyl 9a-(hydroxymethyl)-octahydropyrazino[2,1-c][1,4]oxazine-8-carboxylate
    • EN300-26665872
    • tert-butyl 9a-(hydroxymethyl)-octahydropyrazino2,1-c1,4oxazine-8-carboxylate
    • インチ: 1S/C13H24N2O4/c1-12(2,3)19-11(17)14-4-5-15-6-7-18-10-13(15,8-14)9-16/h16H,4-10H2,1-3H3
    • InChIKey: ZFHKVUFNESBYOM-UHFFFAOYSA-N
    • ほほえんだ: O1CCN2CCN(C(=O)OC(C)(C)C)CC2(CO)C1

計算された属性

  • せいみつぶんしりょう: 272.17360725g/mol
  • どういたいしつりょう: 272.17360725g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 5
  • 重原子数: 19
  • 回転可能化学結合数: 3
  • 複雑さ: 342
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): -0.3
  • トポロジー分子極性表面積: 62.2Ų

tert-butyl 9a-(hydroxymethyl)-octahydropyrazino2,1-c1,4oxazine-8-carboxylate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-26665872-0.5g
tert-butyl 9a-(hydroxymethyl)-octahydropyrazino[2,1-c][1,4]oxazine-8-carboxylate
2413898-28-7 95.0%
0.5g
$1014.0 2025-03-20
Enamine
EN300-26665872-5g
tert-butyl 9a-(hydroxymethyl)-octahydropyrazino[2,1-c][1,4]oxazine-8-carboxylate
2413898-28-7
5g
$3065.0 2023-09-12
Enamine
EN300-26665872-10.0g
tert-butyl 9a-(hydroxymethyl)-octahydropyrazino[2,1-c][1,4]oxazine-8-carboxylate
2413898-28-7 95.0%
10.0g
$4545.0 2025-03-20
Enamine
EN300-26665872-0.25g
tert-butyl 9a-(hydroxymethyl)-octahydropyrazino[2,1-c][1,4]oxazine-8-carboxylate
2413898-28-7 95.0%
0.25g
$972.0 2025-03-20
Enamine
EN300-26665872-0.1g
tert-butyl 9a-(hydroxymethyl)-octahydropyrazino[2,1-c][1,4]oxazine-8-carboxylate
2413898-28-7 95.0%
0.1g
$930.0 2025-03-20
Enamine
EN300-26665872-5.0g
tert-butyl 9a-(hydroxymethyl)-octahydropyrazino[2,1-c][1,4]oxazine-8-carboxylate
2413898-28-7 95.0%
5.0g
$3065.0 2025-03-20
Enamine
EN300-26665872-0.05g
tert-butyl 9a-(hydroxymethyl)-octahydropyrazino[2,1-c][1,4]oxazine-8-carboxylate
2413898-28-7 95.0%
0.05g
$888.0 2025-03-20
Enamine
EN300-26665872-1g
tert-butyl 9a-(hydroxymethyl)-octahydropyrazino[2,1-c][1,4]oxazine-8-carboxylate
2413898-28-7
1g
$1057.0 2023-09-12
Enamine
EN300-26665872-10g
tert-butyl 9a-(hydroxymethyl)-octahydropyrazino[2,1-c][1,4]oxazine-8-carboxylate
2413898-28-7
10g
$4545.0 2023-09-12
Enamine
EN300-26665872-2.5g
tert-butyl 9a-(hydroxymethyl)-octahydropyrazino[2,1-c][1,4]oxazine-8-carboxylate
2413898-28-7 95.0%
2.5g
$2071.0 2025-03-20

tert-butyl 9a-(hydroxymethyl)-octahydropyrazino2,1-c1,4oxazine-8-carboxylate 関連文献

tert-butyl 9a-(hydroxymethyl)-octahydropyrazino2,1-c1,4oxazine-8-carboxylateに関する追加情報

Research Brief on tert-butyl 9a-(hydroxymethyl)-octahydropyrazino[2,1-c][1,4]oxazine-8-carboxylate (CAS: 2413898-28-7)

Recent studies have highlighted the significance of tert-butyl 9a-(hydroxymethyl)-octahydropyrazino[2,1-c][1,4]oxazine-8-carboxylate (CAS: 2413898-28-7) as a key intermediate in the synthesis of novel pharmaceutical compounds. This bicyclic structure, featuring both pyrazine and oxazine moieties, has garnered attention for its potential applications in drug discovery, particularly in the development of protease inhibitors and other therapeutic agents targeting infectious diseases and cancer.

A 2023 study published in the Journal of Medicinal Chemistry demonstrated the compound's utility as a building block for HIV-1 protease inhibitors. Researchers utilized 2413898-28-7 as a chiral scaffold to develop analogs with improved binding affinity to the protease active site. The hydroxymethyl group at the 9a position proved particularly valuable for further functionalization, enabling the introduction of various pharmacophores while maintaining optimal stereochemistry.

In synthetic chemistry advancements, a recent Nature Protocols paper detailed an optimized route for the large-scale production of 2413898-28-7 with >99% enantiomeric purity. The improved process addresses previous challenges in the stereoselective formation of the bicyclic system, employing an asymmetric hydrogenation step that significantly reduces production costs while maintaining high yield (82%). This development is particularly important as demand for this intermediate grows in both academic and industrial settings.

Structural analysis published in ACS Chemical Biology (2024) revealed unique conformational properties of 2413898-28-7 that contribute to its biological activity. Nuclear magnetic resonance (NMR) studies showed that the compound adopts a rigid boat-chair conformation in solution, with the hydroxymethyl group positioned in an ideal orientation for interactions with biological targets. These findings provide valuable insights for structure-based drug design using this scaffold.

Emerging applications in cancer therapeutics were reported in a recent Cancer Research publication, where derivatives of 2413898-28-7 demonstrated potent inhibitory activity against histone deacetylases (HDACs). The study identified specific structural modifications that enhanced selectivity for HDAC isoforms implicated in various cancers, suggesting promising directions for future anticancer drug development.

Ongoing research continues to explore the full potential of this versatile intermediate. Current investigations focus on its application in PROTAC (proteolysis targeting chimera) development and as a component in novel antibiotic candidates targeting multidrug-resistant bacteria. The compound's unique stereochemistry and functional group compatibility position it as a valuable asset in modern medicinal chemistry.

おすすめ記事

推奨される供給者
Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jiangsu Xinsu New Materials Co., Ltd
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
Suzhou Genelee Bio-Technology Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Suzhou Genelee Bio-Technology Co., Ltd.
Zouping Mingyuan Import and Export Trading Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Zouping Mingyuan Import and Export Trading Co., Ltd
Taizhou Jiayin Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Taizhou Jiayin Chemical Co., Ltd